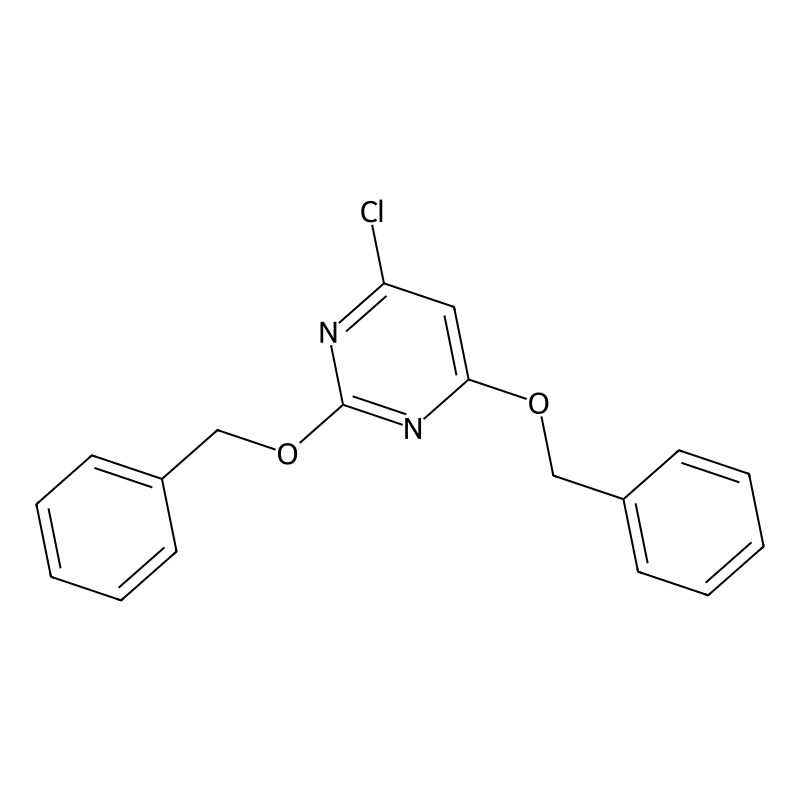

2,4-bis(Benzyloxy)-6-chloropyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

2,4-Bis(benzyloxy)-6-chloropyrimidine is a heterocyclic compound with potential applications in various scientific fields. While its specific research applications are still being explored, its synthesis has been documented in scientific literature. One reported method involves the reaction of 6-chloropyrimidine-2,4-diol with benzyl chloride in the presence of a base, such as sodium carbonate, in a suitable solvent like dimethylformamide (DMF) [].

Potential Applications:

The presence of functional groups like benzyloxy and chloro in the molecule suggests potential for further chemical modifications, making 2,4-Bis(benzyloxy)-6-chloropyrimidine an interesting building block for the synthesis of more complex molecules. Here are some potential areas of scientific research where this compound might be explored:

- Medicinal Chemistry: The chloro group can be readily substituted with various nucleophiles, potentially leading to novel compounds with diverse biological activities. However, there is no currently available scientific literature reporting on the exploration of 2,4-Bis(benzyloxy)-6-chloropyrimidine for medicinal chemistry purposes.

- Material Science: The benzyloxy groups can be cleaved under specific conditions, potentially allowing for the controlled attachment of the molecule to surfaces or polymers. This could be useful in the development of new functional materials, but further research is needed to explore this possibility.

2,4-Bis(Benzyloxy)-6-chloropyrimidine is an organic compound characterized by the molecular formula C18H16ClN2O2. This compound features a pyrimidine ring substituted with two benzyloxy groups at the 2 and 4 positions, along with a chlorine atom at the 6 position. The unique structure of 2,4-bis(Benzyloxy)-6-chloropyrimidine enhances its chemical properties and biological activities, making it a subject of interest in various scientific fields, including medicinal chemistry and biochemistry.

The chemical reactivity of 2,4-bis(Benzyloxy)-6-chloropyrimidine includes:

- Oxidation: The benzyloxy groups can be oxidized to yield corresponding aldehydes or carboxylic acids.

- Reduction: Under specific conditions, the pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

- Substitution: The benzyloxy groups can undergo nucleophilic substitution, allowing for the introduction of different functional groups.

2,4-Bis(Benzyloxy)-6-chloropyrimidine exhibits significant biological activity, particularly as an inhibitor of heat shock protein 90 (HSP90). This inhibition disrupts protein homeostasis within cells, leading to the degradation of client proteins associated with cancer progression. The compound has demonstrated antiproliferative effects against various breast cancer cell lines, with IC50 values in the low micromolar range . Its mechanism of action involves binding to the N-terminal domain of HSP90, inhibiting its chaperone activity and destabilizing client proteins.

The synthesis of 2,4-bis(Benzyloxy)-6-chloropyrimidine typically involves several methods:

- Base-Promoted Reactions: A common approach is to react pyrimidine derivatives with benzyl alcohol in the presence of a base such as sodium hydride. Toluene is often used as a solvent under inert atmospheric conditions to prevent side reactions.

- Oxidative Annulation: This method may also be employed to form the desired compound through multi-step reactions involving various reagents and catalysts .

- Three-Component Coupling Reactions: These reactions can facilitate the formation of complex structures involving multiple reactants.

The applications of 2,4-bis(Benzyloxy)-6-chloropyrimidine span several areas:

- Medicinal Chemistry: Its role as an HSP90 inhibitor positions it as a potential therapeutic agent for cancer treatment.

- Biochemical Research: The compound is utilized in studies investigating protein interactions and cellular stress responses due to its effects on protein homeostasis .

Interaction studies have shown that 2,4-bis(Benzyloxy)-6-chloropyrimidine interacts specifically with HSP90. This interaction leads to significant alterations in cellular processes related to protein folding and degradation. Additionally, research indicates that environmental factors can influence its efficacy and stability over time .

Several compounds share structural similarities with 2,4-bis(Benzyloxy)-6-chloropyrimidine. Here are some comparable compounds:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 2,4-Bis(Benzyloxy)-5-bromopyrimidine | 0.80 | Contains bromine instead of chlorine |

| 5-(Benzyloxy)-2-chloropyrimidine | 0.63 | Substituted at the 5 position |

| 4-(Benzyloxy)-2-chloropyrimidine | 0.60 | Substituted at the 4 position |

| Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate | 0.65 | Methyl ester derivative |

| 2-Chloro-4-methyl-6-(2-propen-1-yloxy)pyrimidine | 0.71 | Contains a propenyl ether group |

Uniqueness: The unique combination of two benzyloxy groups and a chlorine atom at specific positions on the pyrimidine ring distinguishes 2,4-bis(Benzyloxy)-6-chloropyrimidine from these similar compounds. Its specific interaction with HSP90 also highlights its potential therapeutic applications in cancer treatment compared to others that may not exhibit such targeted biological activity .

This detailed exploration underscores the significance of 2,4-bis(Benzyloxy)-6-chloropyrimidine in both chemical and biological contexts, revealing its potential as a valuable compound in scientific research and medicinal applications.